

Distinguishing 5-Chloro-2-fluoro-3-methylphenol from s

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Compound of Interest

Compound Name: 5-Chloro-2-fluoro-3-methylphenol

Cat. No.: B7961117

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An in-depth technical analysis for distinguishing **5-Chloro-2-fluoro-3-methylphenol** (CAS: 1781655-28-4) from its structural isomers requires a multi-step chemical synthesis, misidentifying a halogenated cresol isomer can derail downstream cross-coupling reactions or alter the pharmacokinetic profile of

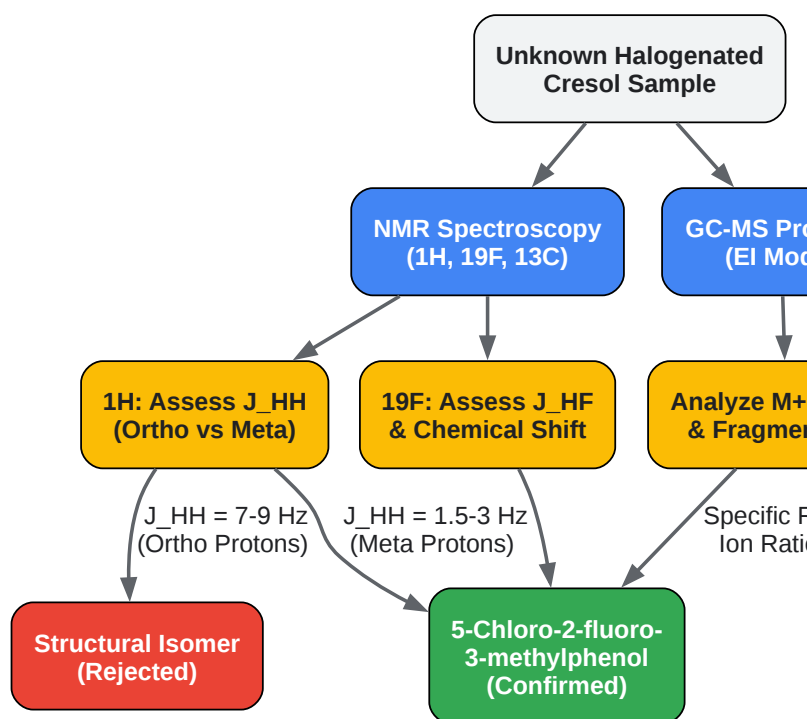
This guide provides an objective, data-driven framework for analytical differentiation, grounding experimental methodologies in the fundamental causality

Structural Topology & Isomeric Landscape

The target compound, **5-Chloro-2-fluoro-3-methylphenol**[1][2], features a densely functionalized benzene ring. To differentiate it from its isomers, we analyze the OH group as position 1:

- C1: Hydroxyl (-OH)
- C2: Fluoro (-F)
- C3: Methyl (-CH₃)
- C4: Proton (-H)
- C5: Chloro (-Cl)
- C6: Proton (-H)

The critical structural signature of this specific isomer is that the two aromatic protons reside at C4 and C6. Because they are separated by the C5-chloro group, 5-Chloro-2-fluoro-3-methylphenol possess protons at C5 and C6, making them ortho to each other. This geometric variance is the foundational causality



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Figure 1: Multidimensional analytical workflow for differentiating halogenated phenol isomers.

Spectroscopic Differentiation: The Causality of NMR

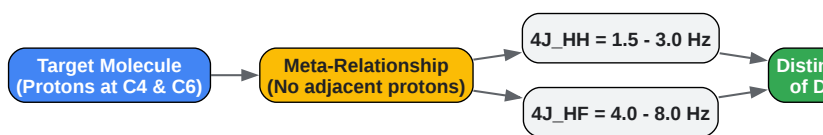
Nuclear Magnetic Resonance (NMR) is the most definitive tool for distinguishing halogenated phenol isomers. The validity of any spectral data hinges on how halogens perturb the local electronic environment^[3].

1H NMR: Exploiting Spin-Spin Coupling ()

The hydroxyl group is strongly activating and ortho/para-directing, pushing electron density into the ring and shielding adjacent protons. However, differences in proton-fluorine () and proton-fluorine () coupling constants.

- In **5-Chloro-2-fluoro-3-methylphenol**, the H4 and H6 protons are meta to each other. They will exhibit a small coupling constant of 1.5 – 3.0 Hz.
- Furthermore, both protons will couple to the highly NMR-active fluorine nucleus. H4 is meta to F (Hz), and H6 is also meta to F.
- Consequently, the 1H NMR spectrum will show two distinct doublets of doublets (dd) in the aromatic region (approx. 6.6 – 7.2 ppm).

If the sample were the 4-Chloro isomer, the protons at C5 and C6 would be ortho to each other, resulting in a massive coupling of 7.0 – 9.0 Hz, instantly distinguishing it from the target.



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Figure 2: Mechanistic causality of ¹H NMR signal splitting in the target molecule.

19F NMR: Sensitivity to Electronic Environments

Fluorine-19 NMR is highly sensitive to its local electronic environment, making it a powerful tool for differentiating fluorinated species[4]. Density Functional Theory (DFT) calculations show that the chemical shift of the fluorine atom is dictated by the combined inductive withdrawal and resonance donation of the surrounding substituents[5]. The 19F chemical shift between -135 and -145 ppm (relative to CFC13) and will appear as a complex multiplet due to coupling with the methyl group and aromatic protons.

Chromatographic & Mass Spectrometric Profiling

While NMR provides structural proof, GC-MS and HPLC provide orthogonal verification of purity and identity based on polarity and fragmentation.

- GC-MS (Electron Ionization): Halogenated phenols yield strong molecular ion peaks (M+). For C7H6ClFO, the exact mass is ~160.5 g/mol. Due to the natural abundance of 12C and 13C, and the presence of 16O and 18O, the mass spectrum will show a characteristic 3:1 isotopic cluster at m/z 160 and 162.
- HPLC (Reverse-Phase C18): Retention time causality is driven by intramolecular hydrogen bonding. In **5-Chloro-2-fluoro-3-methylphenol**, the -F and -Cl bonding, which shields the polar hydroxyl group from the mobile phase. This makes the molecule artificially less polar than isomers where the -F and -Cl are in ortho positions, resulting in a longer retention time on a non-polar C18 column.

Quantitative Data Summary

Table 1: Comparative Analytical Data for Halogenated Cresol Isomers

Isomer Name	Substitution Pattern (OH=1)	¹ H NMR Aromatic Protons	Dominant ⁴ J-Coupling (Hz)
5-Chloro-2-fluoro-3-methylphenol	1-OH, 2-F, 3-CH3, 5-Cl	H4, H6	(Meta)
4-Chloro-2-fluoro-3-methylphenol	1-OH, 2-F, 3-CH3, 4-Cl	H5, H6	(Ortho)
6-Chloro-2-fluoro-3-methylphenol	1-OH, 2-F, 3-CH3, 6-Cl	H4, H5	(Ortho)
3-Chloro-4-fluoro-5-methylphenol	1-OH, 3-Cl, 4-F, 5-CH3	H2, H6	(Meta)

Standardized Experimental Protocols

To guarantee trustworthy results, protocols must be self-validating systems. The following methodologies incorporate internal checks to prevent false

Protocol A: Self-Validating NMR Acquisition

- Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃). Causality: CDCl₃ is chosen because its lack of exchangeable protons is critical for confirming the phenol core[3].

- Primary Acquisition: Acquire a standard 1D 1H NMR spectrum at 400 MHz or 500 MHz (16 scans, 2s relaxation delay).
- Self-Validation Step (1H{19F} Decoupling): Run a second 1H NMR spectrum while continuously irradiating the 19F resonance frequency.
 - System Validation: If the sample is genuinely **5-Chloro-2-fluoro-3-methylphenol**, the complex multiplets of H4 and H6 will instantly collapse into a singlet (s). If the signals do not collapse, the initial assignment of F-H coupling is invalid, indicating an impurity or a different isomer.

Protocol B: GC-MS Isomeric Profiling

- Derivatization: Treat 1 mg of the sample with 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and heat at 60°C for 30 minutes.
 - Causality: Free phenols tail heavily on GC columns due to hydrogen bonding with silanol groups on the stationary phase. Derivatization converts between closely eluting isomers.
- Injection: Inject 1 µL (10:1 split ratio) onto a standard DB-5MS column (30 m x 0.25 mm x 0.25 µm).
- Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the 160/162 molecular ion cluster and the 145 base peak (loss of the methyl radical).

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